REACTION_CXSMILES
|
C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.F[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]1[C:38]([C:39]([OH:41])=[O:40])=[C:37]([CH3:42])[N:36]=[C:35]([CH3:43])[C:34]=1C(O)=O>CCCCCC>[CH3:43][C:35]1[CH:34]=[C:33]2[C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[O:40][C:39](=[O:41])[C:38]2=[C:37]([CH3:42])[N:36]=1 |f:0.1|
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Name
|
4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
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Quantity
|
113 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)C1=C(C(=NC(=C1C(=O)O)C)C)C(=O)O
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WAIT
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Details
|
to stand at room temperature overnight
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Duration
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8 (± 8) h
|
Type
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FILTRATION
|
Details
|
was filtered off
|
Type
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EXTRACTION
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Details
|
the filtrate was extracted with 700 ml of 3N hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
followed by a second extraction with 300 ml of 3N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
by adding aqueous ammonium hydroxide
|
Type
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EXTRACTION
|
Details
|
the alkaline mixture was extracted with 800 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
ADDITION
|
Details
|
a brown mixture of solid and liquid
|
Type
|
TEMPERATURE
|
Details
|
the mixture chilled
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(=C(N1)C)C(OC1=C2C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |